molecular formula C11H10N2O3S B1462959 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one CAS No. 1403457-22-6

5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one

Cat. No.: B1462959
CAS No.: 1403457-22-6
M. Wt: 250.28 g/mol
InChI Key: SJVAUDRACVUKKW-UHFFFAOYSA-N
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Description

5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum-Chemical Studies and Binding Mechanisms

  • Quantum-chemical studies have focused on the electronic structure and ligand-receptor binding mechanisms of pyran-4-one derivatives, including investigations into their molecular structure optimization, effects of salt and complex formation, and solvation effects. These studies propose mechanisms of ligand-receptor binding, crucial for understanding drug interactions at the molecular level (Rogachevskii, Plakhova, & Shelykh, 2009).

Synthetic Routes and Biological Activity

  • Research on the synthesis of pyran-4-one derivatives under catalyst-free conditions highlights the efficiency and simplicity of generating biologically active products, emphasizing their potential in medicinal chemistry for developing new therapeutic agents (Hoseinpour, Mohebat, Nateghi, & Kalantari Fotooh, 2020).

Electrophilic Substitution and Molecular Transformation

  • Studies on electrophilic substitution in pyrimidin-4-yl derivatives demonstrate specific molecular transformations that could be exploited for synthetic chemistry applications, providing insights into chemical reactivity and stability (Erkin & Krutikov, 2011).

Medicinal Chemistry and Pharmaceutical Applications

  • The synthesis and medicinal application of pyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, employing derivatives of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), are significant in medicinal and pharmaceutical chemistry due to their broad range of biological activities. This research underscores the utility of pyran-4-one derivatives in drug development and their importance in various fields, including the food industry and cosmetic products (Borah, Dwivedi, & Chowhan, 2021).

Properties

IUPAC Name

5-hydroxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-2-3-12-11(13-7)17-6-8-4-9(14)10(15)5-16-8/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVAUDRACVUKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
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5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
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5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
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5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
Reactant of Route 5
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5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
Reactant of Route 6
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.